2,5-Dimethylphenylmagnesium bromide
Overview
Description
2,5-Dimethylphenylmagnesium bromide is a chemical compound with the molecular formula (CH3)2C6H3MgBr . It is used in industrial and scientific research .
Molecular Structure Analysis
The linear formula of 2,5-Dimethylphenylmagnesium bromide is (CH3)2C6H3MgBr . The molecular weight is 209.37 .Physical And Chemical Properties Analysis
2,5-Dimethylphenylmagnesium bromide is a yellow-brown liquid . It has a density of 0.945 g/mL at 25 °C and a boiling point of 65 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications
Cross-Coupling Reactions
2,5-Dimethylphenylmagnesium bromide has been noted for its role in cross-coupling reactions. Specifically, it is involved in the Suzuki reaction, where it reacts with triisopropyl borate to yield various boronic acids, essential intermediates in the synthesis of biologically active compounds and fine chemicals. The Suzuki cross-coupling conditions facilitate the transfer of aryl groups from boron, showcasing the compound's utility in organic synthesis and drug development (Winkle & Schaab, 2001).
Formation of Nanocomposites
The compound is also instrumental in the field of nanotechnology. In the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs), which have applications in biomedical fields like drug delivery and magnetic resonance imaging (MRI), 2,5-Dimethylphenylmagnesium bromide plays a critical role in forming these nanoparticles with specific size, shape, and magnetic properties (Mahmoudi et al., 2009).
Synthesis of Heterocycles
This compound is used in the synthesis of heterocyclic compounds like acridines. In a notable reaction, 2-(trifluoromethyl)aniline, when treated with 2,5-Dimethylphenylmagnesium bromide, yields rotationally restricted acridines. These reactions are essential in medicinal chemistry for the development of pharmaceuticals and other biologically active molecules (Zhang et al., 2013).
Development of Electron Sponges
2,5-Dimethylphenylmagnesium bromide is also a precursor in synthesizing macromolecules that act as electron sponges. These molecules are crucial in the field of electronics and materials science for their ability to undergo reversible oxidation and efficiently transfer electrons (Rathore et al., 2001).
Safety And Hazards
2,5-Dimethylphenylmagnesium bromide is classified as highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used for extinction .
properties
IUPAC Name |
magnesium;1,4-dimethylbenzene-6-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJAWTIYZUSKLZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenylmagnesium bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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